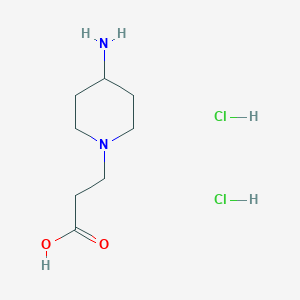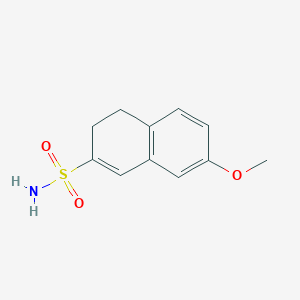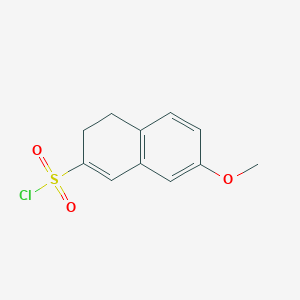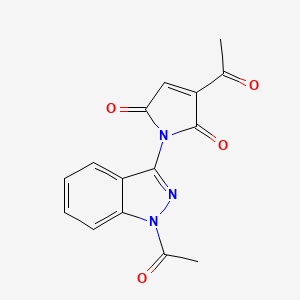
3-acetyl-1-(1-acetyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione
Übersicht
Beschreibung
3-acetyl-1-(1-acetyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione, also known as indazole-3-acetate, is a heterocyclic compound that has been studied extensively in recent years due to its wide range of applications. It has been used as a versatile building block for the synthesis of various compounds, as well as for its potential therapeutic applications. The synthesis of indazole-3-acetate has been studied extensively due to its wide range of applications. Additionally, indazole-3-acetate has been studied for its potential therapeutic applications, including as an antifungal, antiviral, and anti-inflammatory agent.
Wissenschaftliche Forschungsanwendungen
Macrocyclic and Heterocyclic Chemistry
The compound and its derivatives have been utilized in the synthesis of complex macrocyclic and heterocyclic systems, which are of interest due to their potential applications in creating new materials and pharmaceuticals. For instance, Turek et al. (2017) explored the double Diels-Alder cycloaddition between two 2H-pyran-2-one rings and two 1,1'-(hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione)s, leading to the formation of a novel 26-membered tetraaza heteromacrocyclic system under solvent-free conditions with microwave irradiation (Turek et al., 2017).
Synthesis and Characterization of Metal Complexes
Research on the synthesis and characterization of metal complexes using derivatives of 3-acetyl-1-(1-acetyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione as ligands has been reported. Urdaneta et al. (2015) conducted a study on the synthesis of new ligands and their coordination chemistry towards Cu(I) and Zn(II), providing insights into the structural properties and potential applications of these complexes in various fields, including catalysis and materials science (Urdaneta et al., 2015).
Organic Synthesis and Material Applications
Derivatives of this compound have been applied in organic synthesis processes, including the facile synthesis of (guaiazulen-1-yl)-1H-pyrroles via Paal-Knorr reaction as described by Wang et al. (2019). This synthesis pathway highlights the versatility of the compound in constructing biologically active and material science-related heterocyclic frameworks (Wang et al., 2019).
Electron Transport Layer in Polymer Solar Cells
A novel application in the field of polymer solar cells involves the use of n-type conjugated polyelectrolytes derived from 1H-pyrrole-2,5-dione variants for enhancing the performance of inverted polymer solar cells. Hu et al. (2015) synthesized a new alcohol-soluble n-type conjugated polyelectrolyte showing improved electron mobility and conductivity, demonstrating the potential of such derivatives in renewable energy technologies (Hu et al., 2015).
Eigenschaften
IUPAC Name |
3-acetyl-1-(1-acetylindazol-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c1-8(19)11-7-13(21)17(15(11)22)14-10-5-3-4-6-12(10)18(16-14)9(2)20/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCAWGNEHDYOCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=O)N(C1=O)C2=NN(C3=CC=CC=C32)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-1-(1-acetyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate](/img/structure/B1448379.png)
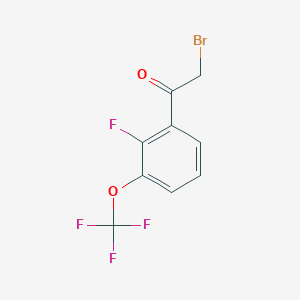

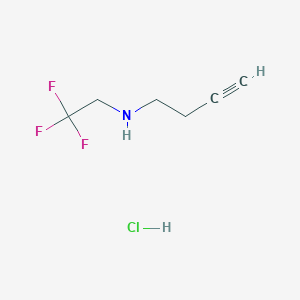
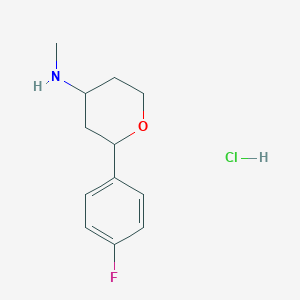
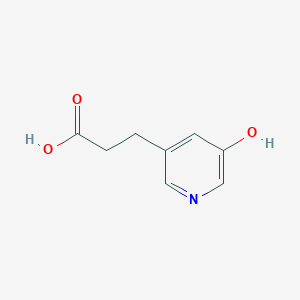
![Benzyl 4-[(aminocarbonyl)amino]piperidine-1-carboxylate](/img/structure/B1448391.png)
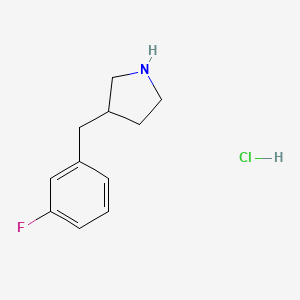
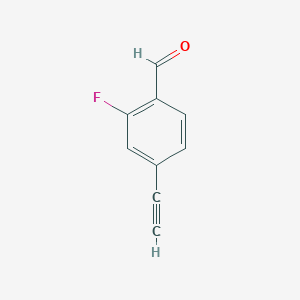
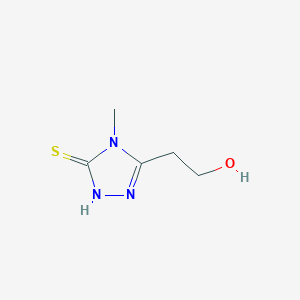
![4-Bromothiazolo[5,4-c]pyridin-2-amine](/img/structure/B1448398.png)
